4,6-Dimethyloct-4-en-3-one

Beschreibung

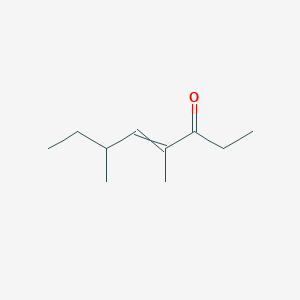

4,6-Dimethyloct-4-en-3-one, also known as manicone, is a cyclic monoterpene-derived ketone with the molecular formula C₁₀H₁₆O and a molecular weight of 152.23 g/mol. Its structure features a conjugated enone system (a double bond at position 4 and a ketone group at position 3) and two methyl substituents at positions 4 and 6 (Figure 1). This compound is notable for its role as a volatile organic compound (VOC) in fungal biochemistry, particularly in species like Daldinia clavata, where it exhibits antimicrobial and cytotoxic properties .

Synthetically, 4,6-dimethyloct-4-en-3-one is prepared via aldol condensation starting from 2-methylbutanal (Scheme 3 in ). Despite its structural characterization through mass spectrometry, critical analytical data, such as gas chromatography retention indices, remain undocumented in the literature, necessitating synthetic verification for unambiguous identification .

Eigenschaften

CAS-Nummer |

60132-36-7 |

|---|---|

Molekularformel |

C10H18O |

Molekulargewicht |

154.25 g/mol |

IUPAC-Name |

4,6-dimethyloct-4-en-3-one |

InChI |

InChI=1S/C10H18O/c1-5-8(3)7-9(4)10(11)6-2/h7-8H,5-6H2,1-4H3 |

InChI-Schlüssel |

MPPFPNPXTYYJBQ-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(C)C=C(C)C(=O)CC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4,6-Dimethyloct-4-en-3-one can be synthesized through several routes. One common method involves the reaction of 2-methyl-1-butene with acetone in the presence of a strong acid catalyst. The reaction proceeds through an aldol condensation followed by dehydration to form the desired product .

Industrial Production Methods

In industrial settings, 4,6-Dimethyloct-4-en-3-one is produced using similar synthetic routes but on a larger scale. The process typically involves continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified through distillation and recrystallization to achieve high purity levels .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethyloct-4-en-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: It can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated ketones.

Wissenschaftliche Forschungsanwendungen

4,6-Dimethyloct-4-en-3-one has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Wirkmechanismus

The mechanism of action of 4,6-Dimethyloct-4-en-3-one involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but it is believed to modulate enzyme activity and receptor binding .

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Properties of 4,6-Dimethyloct-4-en-3-one and Related Compounds

Structural Analysis

- 4,6-Dimethyloct-4-en-3-one : The single double bond at C4 and methyl groups at C4/C6 create moderate steric hindrance, influencing its reactivity in nucleophilic additions. The (E)-stereochemistry at C4 enhances stability via reduced steric strain .

- However, the additional double bonds reduce molecular symmetry and may lower thermal stability compared to 4,6-dimethyloct-4-en-3-one .

Physicochemical Properties

- Volatility and Solubility : The triene structure of (E)-2,6-dimethylocta-2,5,7-trien-4-one likely reduces its boiling point relative to 4,6-dimethyloct-4-en-3-one due to decreased molecular weight (148.20 vs. 152.23 g/mol) and increased planarity. However, exact boiling points for the latter remain unreported .

- Analytical Identification : The NIST database provides comprehensive mass spectral data and retention indices for (E)-2,6-dimethylocta-2,5,7-trien-4-one, facilitating its detection in analytical workflows . In contrast, 4,6-dimethyloct-4-en-3-one lacks retention index data, requiring synthetic validation for confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.